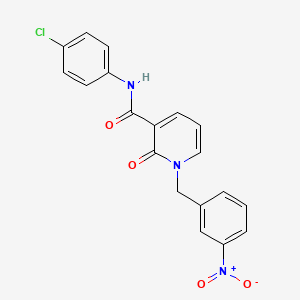
N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly known as NitroPD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NitroPD belongs to the family of dihydropyridine derivatives and has been synthesized using a variety of methods.
科学研究应用
NitroPD has been found to have potential applications in various fields of research, including cancer research, cardiovascular research, and neuroscience research. In cancer research, NitroPD has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In cardiovascular research, NitroPD has been shown to have vasodilatory effects and reduce blood pressure. In neuroscience research, NitroPD has been shown to have neuroprotective effects and improve cognitive function.
作用机制
The mechanism of action of NitroPD is not fully understood. However, it has been suggested that NitroPD exerts its effects by modulating the activity of various enzymes and receptors in the body. NitroPD has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. NitroPD has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy metabolism.
Biochemical and Physiological Effects:
NitroPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that NitroPD inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. NitroPD has also been shown to activate the AMPK pathway, which plays a key role in cellular energy metabolism. In vivo studies have shown that NitroPD has vasodilatory effects and reduces blood pressure. NitroPD has also been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
NitroPD has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. NitroPD is also relatively easy to synthesize using the Hantzsch reaction. However, there are also limitations to using NitroPD in lab experiments. NitroPD is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of NitroPD on different cell types and tissues are not well characterized.
未来方向
There are several future directions for research on NitroPD. One direction is to further investigate the mechanism of action of NitroPD and its effects on different cell types and tissues. Another direction is to explore the potential applications of NitroPD in drug development, particularly in the fields of cancer research, cardiovascular research, and neuroscience research. Additionally, future research could focus on optimizing the synthesis method of NitroPD and developing analogs with improved properties.
合成方法
NitroPD has been synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The Kabachnik-Fields reaction involves the reaction of an aldehyde, a primary amine, and a carbonyl compound in the presence of a catalyst. Among these methods, the Hantzsch reaction has been widely used for the synthesis of NitroPD.
属性
IUPAC Name |
N-(4-chlorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-14-6-8-15(9-7-14)21-18(24)17-5-2-10-22(19(17)25)12-13-3-1-4-16(11-13)23(26)27/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZRHURCNLJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2884157.png)
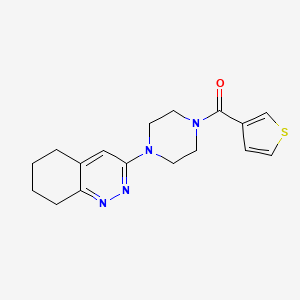
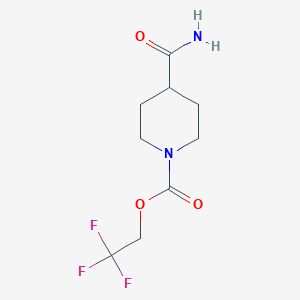
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)
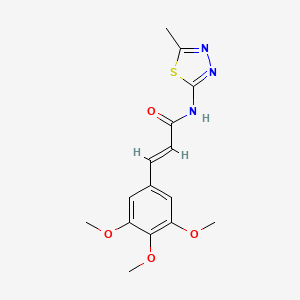
![2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2884166.png)
![2-(3-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2884167.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2884168.png)
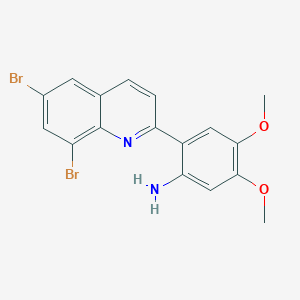
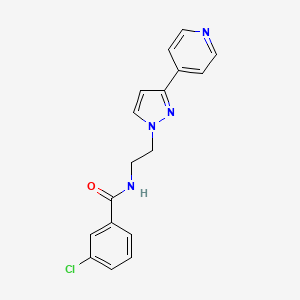

![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)

